molecular formula C21H22ClN5O2S B2502341 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide CAS No. 1189427-97-1

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide

Cat. No. B2502341
CAS RN: 1189427-97-1
M. Wt: 443.95
InChI Key: BPBVNWXAEKZTBQ-UHFFFAOYSA-N
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Description

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide is a useful research compound. Its molecular formula is C21H22ClN5O2S and its molecular weight is 443.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : This compound is related to a family of compounds synthesized through various methods. For instance, Davoodnia et al. (2008) described the synthesis of similar pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones through heterocyclization and nucleophilic displacement processes (Davoodnia et al., 2008). Additionally, Gomha et al. (2018) explored the synthesis of related [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, including an assessment of their antimicrobial activities (Gomha et al., 2018).

  • Structural Elucidation : Studies like that of Haj et al. (2000) have focused on the structural elucidation of similar compounds using techniques like X-ray diffraction and RHF/AM1 calculations (Haj et al., 2000).

Potential Anticancer Applications

  • Anticancer Activity : Abdelhamid et al. (2016) synthesized new compounds, including pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones, and evaluated them for anticancer activity, showing moderate to high effectiveness against human breast carcinoma cell lines (Abdelhamid et al., 2016). Fares et al. (2014) also reported the synthesis of related pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, exhibiting potent antitumor activity and ability to induce apoptosis through G1 cell-cycle arrest (Fares et al., 2014).

Antimicrobial Applications

  • Antimicrobial Properties : The synthesis and evaluation of antimicrobial activities have been a focus in studies like that of Gomha et al. (2018), where the antimicrobial potential of similar compounds was assessed (Gomha et al., 2018). Hossain and Bhuiyan (2009) also synthesized fused pyrimidines including thienotriazolopyrimidines and evaluated their antimicrobial activity (Hossain & Bhuiyan, 2009).

Anti-inflammatory Applications

  • Anti-inflammatory Activity : Pan et al. (2015) investigated the anti-inflammatory activity of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-ones, finding that some derivatives showed significant inhibition in the xylene-induced ear-edema test (Pan et al., 2015).

properties

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(2-chlorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2S/c1-2-3-11-26-20(29)19-16(10-12-30-19)27-17(24-25-21(26)27)8-9-18(28)23-13-14-6-4-5-7-15(14)22/h4-7,10,12H,2-3,8-9,11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBVNWXAEKZTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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